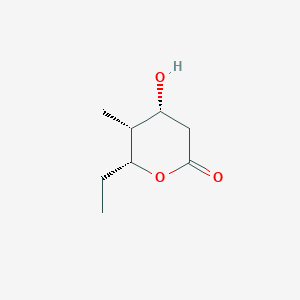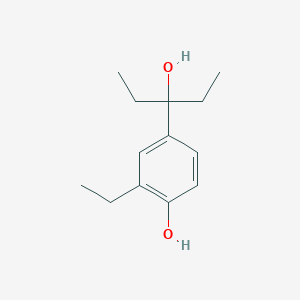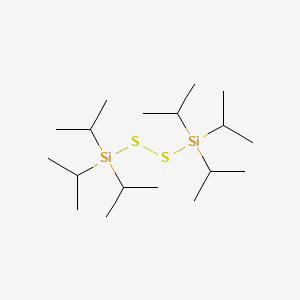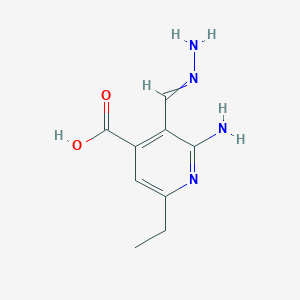![molecular formula C19H31NO B12572309 4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine CAS No. 184652-74-2](/img/structure/B12572309.png)
4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine typically involves the reaction of 4-(Hexyloxy)benzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its structural similarity to natural products.
Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes in the body, leading to its pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine can be compared with other piperidine derivatives, such as:
4-{2-[4-(Ethoxy)phenyl]ethyl}piperidine: This compound has a similar structure but with an ethoxy group instead of a hexyloxy group.
4-{2-[4-(Methoxy)phenyl]ethyl}piperidine: This compound has a methoxy group instead of a hexyloxy group.
4-{2-[4-(Butoxy)phenyl]ethyl}piperidine: This compound has a butoxy group instead of a hexyloxy group.
The uniqueness of this compound lies in its specific functional group, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
184652-74-2 |
|---|---|
Molecular Formula |
C19H31NO |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
4-[2-(4-hexoxyphenyl)ethyl]piperidine |
InChI |
InChI=1S/C19H31NO/c1-2-3-4-5-16-21-19-10-8-17(9-11-19)6-7-18-12-14-20-15-13-18/h8-11,18,20H,2-7,12-16H2,1H3 |
InChI Key |
DTGNMTQVVXZMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)


![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)

amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)


![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)
![[2-(Methoxymethylidene)cyclohexyl]acetonitrile](/img/structure/B12572295.png)

![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)

